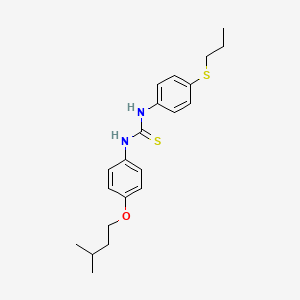
Thiourea, N-(4-(3-methylbutoxy)phenyl)-N'-(4-(propylthio)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(4-(3-methylbutoxy)phenyl)-N’-(4-(propylthio)phenyl)- is a synthetic organic compound belonging to the thiourea family. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, features unique substituents that may impart specific properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For this specific compound, the synthetic route may involve the following steps:
Preparation of Isothiocyanate: The starting material, 4-(3-methylbutoxy)aniline, is reacted with thiophosgene to form the corresponding isothiocyanate.
Formation of Thiourea: The isothiocyanate is then reacted with 4-(propylthio)aniline under controlled conditions to form the desired thiourea derivative.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale, the reactions can be carried out in batch or continuous reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of thioureas can lead to the formation of corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thioureas.
科学的研究の応用
Thiourea derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.
作用機序
The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets:
Enzyme Inhibition: Thioureas can inhibit enzymes by binding to their active sites.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.
類似化合物との比較
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-Phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom.
N,N’-Diphenylthiourea: A derivative with phenyl groups attached to both nitrogen atoms.
Uniqueness
Thiourea, N-(4-(3-methylbutoxy)phenyl)-N’-(4-(propylthio)phenyl)- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other thiourea derivatives.
特性
CAS番号 |
231298-81-0 |
|---|---|
分子式 |
C21H28N2OS2 |
分子量 |
388.6 g/mol |
IUPAC名 |
1-[4-(3-methylbutoxy)phenyl]-3-(4-propylsulfanylphenyl)thiourea |
InChI |
InChI=1S/C21H28N2OS2/c1-4-15-26-20-11-7-18(8-12-20)23-21(25)22-17-5-9-19(10-6-17)24-14-13-16(2)3/h5-12,16H,4,13-15H2,1-3H3,(H2,22,23,25) |
InChIキー |
JJBQRLRRMQWYKH-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


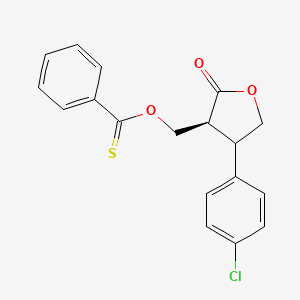
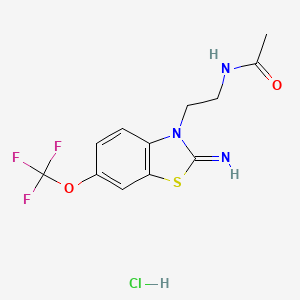
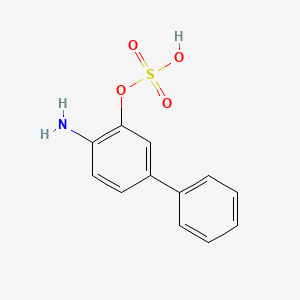
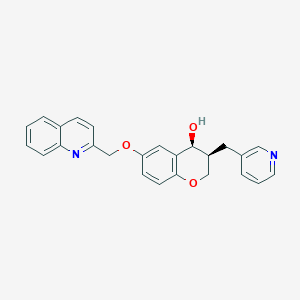
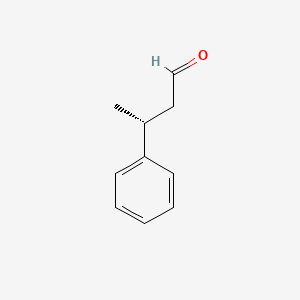




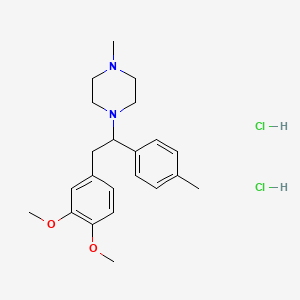
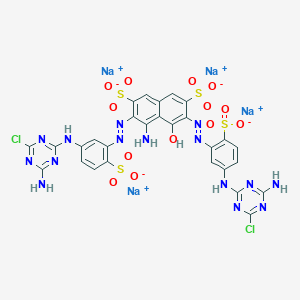
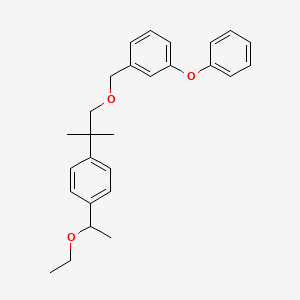
![Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]](/img/structure/B15192732.png)

